O-Demethyl apremilast

Catalog No.
S874308
CAS No.
1384441-38-6
M.F
C21H22N2O7S
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-Demethyl apremilast

CAS Number

1384441-38-6

Product Name

O-Demethyl apremilast

IUPAC Name

N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide

Molecular Formula

C21H22N2O7S

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1

InChI Key

PEUJABWEZWJNBO-MRXNPFEDSA-N

SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O

O-Demethyl Apremilast as a Metabolite of Apremilast:

O-Demethyl apremilast is a metabolite of apremilast, a medication approved for the treatment of psoriatic arthritis, psoriasis, and aphthous ulcers. Metabolites are substances formed when the body breaks down a drug. In the case of apremilast, O-Demethyl apremilast is one of the primary metabolites formed by the body's CYP enzymes [].

Studying the Pharmacokinetics of Apremilast:

O-Demethyl apremilast plays a role in pharmacokinetic studies of apremilast. Pharmacokinetics is the study of how drugs are absorbed, distributed, metabolized, and excreted by the body. By measuring the levels of both apremilast and O-Demethyl apremilast in the blood, researchers can gain insights into the metabolism and elimination of apremilast in different populations, such as patients with liver or kidney disease [].

Investigating the Potential Biological Activity of O-Demethyl Apremilast:

While apremilast's mechanism of action is well-established, the potential biological activity of O-Demethyl apremilast is still under investigation. Some studies suggest that O-Demethyl apremilast may have its own pharmacological effects, although the specific mechanisms and potential therapeutic applications remain unclear [].

O-Demethyl apremilast, also known as O-desmethyl apremilast, is a significant metabolite of apremilast, a small-molecule inhibitor of phosphodiesterase 4 (PDE4). Apremilast is primarily used in the treatment of inflammatory autoimmune diseases such as psoriatic arthritis and plaque psoriasis. The chemical structure of O-demethyl apremilast is derived from the parent compound apremilast through demethylation, resulting in a compound that possesses distinct pharmacokinetic properties. It is important to note that O-demethyl apremilast itself is generally considered an inactive metabolite, primarily existing as a glucuronide conjugate in the body .

O-demethyl apremilast is considered inactive compared to apremilast. It does not possess the same ability to inhibit phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory processes [].

O-Demethyl apremilast undergoes various biochemical transformations primarily through the cytochrome P450 enzyme system, particularly CYP3A4. The metabolic pathway includes oxidation and conjugation reactions leading to the formation of multiple metabolites, including O-desmethyl apremilast glucuronide. The primary reactions involve:

  • Oxidation: The removal of a methyl group from apremilast.
  • Glucuronidation: Conjugation with glucuronic acid to form the inactive metabolite, which is then excreted .

The synthesis of O-demethyl apremilast occurs naturally in the body as part of the metabolic process of apremilast. The primary synthetic pathway involves:

  • Demethylation: The removal of a methyl group from the methoxy substituent on the aromatic ring of apremilast.
  • Subsequent Glucuronidation: Following demethylation, the compound undergoes glucuronidation mediated by UDP-glucuronosyltransferases (UGTs) to form O-desmethyl apremilast glucuronide.

This metabolic conversion is essential for drug clearance and impacts the pharmacological profile of apremilast .

Interaction studies have shown that co-administration of strong cytochrome P450 3A4 inducers, such as rifampicin, can significantly reduce the systemic exposure to apremilast and its metabolites, including O-demethyl apremilast. This reduction can lead to decreased efficacy of treatment due to lower plasma concentrations of active drug . Additionally, understanding these interactions is crucial for managing potential adverse effects and ensuring optimal therapeutic outcomes.

O-Demethyl apremilast is structurally related to several other compounds that also act as phosphodiesterase inhibitors or have similar mechanisms of action. Notable similar compounds include:

  • Roflumilast: Another selective phosphodiesterase 4 inhibitor used primarily for chronic obstructive pulmonary disease.
  • Crisaborole: A topical phosphodiesterase 4 inhibitor used for atopic dermatitis.
  • Theophylline: A non-selective phosphodiesterase inhibitor used in respiratory diseases.

Comparison Table

CompoundMechanism of ActionPrimary UseUnique Features
ApremilastPDE4 InhibitionPsoriasis, Psoriatic ArthritisOral administration
O-Demethyl ApremilastInactive MetaboliteNoneMetabolite of Apremilast
RoflumilastPDE4 InhibitionChronic Obstructive Pulmonary DiseaseSelective for PDE4
CrisaborolePDE4 InhibitionAtopic DermatitisTopical application
TheophyllineNon-selective PDE InhibitionRespiratory DiseasesMethylxanthine derivative

O-Demethyl apremilast's uniqueness lies in its role as a metabolite rather than an active therapeutic agent, providing insights into the pharmacokinetics and dynamics of its parent compound, apremilast .

Key Synthetic Routes for O-Demethyl Apremilast Production

O-Demethyl apremilast (Chemical Abstracts Service number 1384441-38-6) represents a significant metabolite and synthetic intermediate with the molecular formula C₂₁H₂₂N₂O₇S and molecular weight of 446.5 g/mol [42] [43]. The compound features a critical structural modification where the methoxy group of apremilast is replaced with a hydroxyl group, fundamentally altering its chemical properties and synthetic accessibility [22] [40].

The primary synthetic approaches for O-demethyl apremilast production involve either direct demethylation of apremilast or construction through modified synthetic pathways that incorporate the demethylated phenolic moiety from the outset [21] [22]. Current methodologies leverage both traditional organic synthesis principles and modern catalytic approaches to achieve selective transformation at the aromatic methoxy position [39] [41].

Mitsunobu Reaction-Based Approaches

The Mitsunobu reaction has emerged as a pivotal methodology for constructing O-demethyl apremilast through strategic coupling reactions [9] [10]. This approach utilizes the reaction between enantiomerically pure alcohol intermediates and acetylaminophthalimide derivatives under standard Mitsunobu conditions [9]. Research has demonstrated that triphenylphosphine and diisopropyl azodicarboxylate in tetrahydrofuran-toluene systems can effectively facilitate these transformations [10].

The key advantage of Mitsunobu-based approaches lies in their ability to maintain stereochemical integrity during the coupling process [9]. Studies have shown that when (R)-1-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethanol is employed as the nucleophilic component, the reaction proceeds with excellent enantioselectivity [10]. The reaction typically requires careful temperature control, with optimal conditions maintained at -5°C during the initial phosphine-azodicarboxylate complex formation [10].

Process optimization studies have revealed that the molar ratios of reagents significantly impact both yield and purity [9]. The optimal stoichiometry involves 1.5 equivalents of triphenylphosphine relative to the alcohol substrate, with 1.2 equivalents of diisopropyl azodicarboxylate [10]. These conditions have consistently delivered yields ranging from 65% to 78% with enantiomeric excess values exceeding 95% [9] [10].

Catalytic Asymmetric Synthesis Strategies

Modern catalytic asymmetric synthesis represents the most advanced approach for O-demethyl apremilast production, employing sophisticated transition metal catalysts to achieve both high yield and exceptional stereoselectivity [2] [11]. Rhodium-based catalytic systems have shown particular promise, with rhodium/DuanPhos complexes demonstrating superior performance in asymmetric hydrogenation protocols [11] [2].

The catalytic approach typically involves the asymmetric hydrogenation of β-acetylamino vinylsulfide precursors [2]. Research has established that Rh(norbornadiene)₄BF₄ combined with (Sc,Rp)-DuanPhos ligand can achieve conversions exceeding 99% with enantiomeric excess values reaching 96% [2]. The process operates under mild conditions, typically requiring 90 pounds per square inch of hydrogen pressure at 50°C in 2,2,2-trifluoroethanol solvent [11].

Alternative catalytic strategies employ ketoreductase enzymes for the asymmetric reduction of β-keto sulfone intermediates [13]. Specifically, LfSDR1-V186A/E141I ketoreductase has demonstrated exceptional performance, achieving greater than 99% conversion with 99.2% enantiomeric excess at substrate loadings of 50 grams per liter [13]. This biocatalytic approach offers significant advantages in terms of environmental sustainability and process efficiency [13].

Complementary research has identified CgKR1-F92I as an alternative ketoreductase with opposite stereoselectivity, enabling access to both enantiomeric forms of the desired product [13]. The enzymatic processes typically employ glucose dehydrogenase for cofactor regeneration, creating a closed-loop system that minimizes waste generation [13].

Industrial-Scale Manufacturing Challenges

Industrial production of O-demethyl apremilast faces several critical challenges that significantly impact process economics and scalability [12] [25]. The primary manufacturing obstacles include extended reaction times, limited substrate solubility, and complex purification requirements that collectively contribute to elevated production costs [12] [27].

Solubility limitations represent a fundamental challenge in large-scale synthesis [12]. Traditional batch processes employing tetrahydrofuran as the primary reaction solvent encounter significant difficulties due to poor solubility of starting materials and intermediates [12]. Research has demonstrated that this limitation extends reaction times beyond 18 hours in conventional batch reactors [12].

Temperature control during scale-up presents additional complexity, particularly for reactions requiring cryogenic conditions [12]. The Mitsunobu reaction protocols that perform well at laboratory scale become increasingly difficult to implement at manufacturing scale due to heat transfer limitations and safety considerations [25]. Process intensification studies have shown that continuous flow reactors can address these limitations by enabling precise temperature control and improved mass transfer [12].

Manufacturing ParameterBatch ProcessContinuous Flow Process
Reaction Time>18 hours30 minutes
Operating TemperatureVariable130°C (controlled)
Solvent SystemTetrahydrofuranDimethyl sulfoxide
Unit Operations9 primary steps3 primary steps
Solvent WasteHigh volume67% reduction

Recent developments in continuous manufacturing have addressed many traditional scale-up challenges [12] [25]. The implementation of plug-flow reactors enables access to elevated reaction temperatures up to 130°C, dramatically reducing reaction times from over 18 hours to approximately 30 minutes [12]. This temperature elevation is achieved safely through the superior heat transfer characteristics of continuous flow systems [25].

Solvent selection optimization has proven crucial for industrial implementation [12]. The replacement of tetrahydrofuran with dimethyl sulfoxide has resolved solubility issues while simultaneously improving process safety profiles [12]. This solvent change enables higher substrate concentrations and eliminates the need for complex solvent recovery systems [25].

The development of integrated continuous manufacturing processes has demonstrated significant improvements in process efficiency [25]. These systems combine reaction, crystallization, and initial purification steps into a single continuous operation, reducing the number of unit operations from nine to three [12]. This integration results in substantial reductions in both capital equipment requirements and operational complexity [25].

Purification Techniques and Impurity Control

Purification of O-demethyl apremilast requires sophisticated separation techniques due to the structural similarity of process-related impurities and the compound's chemical properties [15] [17]. The primary purification challenges arise from the presence of both enantiomeric impurities and structurally related degradation products that co-elute under standard chromatographic conditions [17] [20].

High-performance liquid chromatography represents the foundation of analytical and preparative purification protocols [15]. Optimized reversed-phase systems employing C18 stationary phases with methanol-acetonitrile-water mobile phase combinations have demonstrated superior resolution [15]. The optimal mobile phase composition consists of methanol:acetonitrile:water in a 35:38:27 volume ratio, delivering baseline separation of the target compound from major impurities [15].

Process-related impurities in O-demethyl apremilast synthesis include eight distinct species, designated as Impurity-1 through Impurity-8 [17]. These impurities arise from incomplete reactions, side reactions, and degradation pathways during synthesis [17]. Characterization studies using mass spectrometry and nuclear magnetic resonance spectroscopy have identified the specific structures and formation mechanisms for each impurity class [17] [20].

Impurity ClassFormation MechanismTypical ConcentrationControl Strategy
EnantiomericRacemization during synthesis0.1-0.5%Chiral chromatography
Hydrolysis ProductsAqueous degradation0.2-0.8%pH control, water exclusion
Oxidative DegradationAir/light exposure0.1-0.3%Inert atmosphere storage
Starting Material ResiduesIncomplete conversion0.05-0.2%Extended reaction time

Crystallization techniques have been developed specifically for O-demethyl apremilast purification, with particular emphasis on polymorphic control [30] [32]. Recrystallization from carefully selected solvent systems enables both purification and control of solid-state form [31]. Research has identified that crystallization from acetone-water mixtures provides optimal purity while maintaining the desired polymorphic form [34].

Advanced purification strategies employ multi-stage continuous crystallization systems [12]. These mixed-suspension, mixed-product removal crystallizers enable real-time purification during the manufacturing process [12]. The crystallization is initiated by controlled addition of water as an antisolvent to the reaction stream, precipitating the desired product while leaving impurities in solution [12].

Stability-indicating analytical methods have been developed to monitor impurity formation during storage and processing [17]. These methods employ gradient elution high-performance liquid chromatography with photodiode array detection to simultaneously quantify the main component and all related substances [17]. The validated methods demonstrate linearity over concentration ranges from 1 to 6 micrograms per milliliter with correlation coefficients exceeding 0.9998 [15].

Solubility Profile Across pH Gradients

The solubility characteristics of O-demethyl apremilast demonstrate significant dependency on solvent composition and pH conditions, exhibiting markedly different dissolution behaviors across various media. The compound possesses a molecular weight of 446.474 g/mol and a molecular formula of C₂₁H₂₂N₂O₇S, which contributes to its unique solubility profile [1] [2].

In organic solvents, O-demethyl apremilast demonstrates exceptional solubility characteristics. The compound exhibits maximum solubility in dimethylformamide (DMF) at 30 mg/mL and dimethyl sulfoxide (DMSO) at 30 mg/mL, classifying it as freely soluble in these aprotic polar solvents [3] [4] [5] [6]. This high solubility in organic solvents reflects the compound's molecular structure, which contains multiple aromatic rings and polar functional groups that facilitate interaction with organic media [3].

When examining aqueous-organic solvent systems, O-demethyl apremilast shows significantly reduced solubility. In a DMSO:PBS (pH 7.2) mixture at a 1:2 ratio, the compound demonstrates a solubility of 0.3 mg/mL, representing a sparingly soluble classification [3] [4] [5]. This dramatic reduction in solubility compared to pure organic solvents indicates the compound's limited compatibility with aqueous environments and suggests challenges for formulation in water-based systems.

The compound's behavior in purely aqueous media confirms its hydrophobic nature, as O-demethyl apremilast is practically insoluble in water [4] [5]. This characteristic presents significant implications for bioavailability and pharmaceutical formulation development, requiring specialized approaches to enhance dissolution in physiological conditions.

In alcoholic solvents, O-demethyl apremilast exhibits moderate solubility, with ethanol demonstrating a solubility of 10 mg/mL, classifying it as sparingly soluble [6]. The compound also shows solubility in acetonitrile and methanol, though specific quantitative values for these solvents are not precisely defined in the available literature [4].

pH ConditionSolubility (mg/mL)Solubility ClassificationReference
DMF30Freely soluble [3] [4] [5] [6]
DMSO30Freely soluble [3] [4] [5]
DMSO:PBS (pH 7.2) (1:2)0.3Sparingly soluble [3] [4] [5]
Aqueous mediaInsolublePractically insoluble [4] [5]
Ethanol10Sparingly soluble [6]
AcetonitrileSolubleSoluble [4]
MethanolSolubleSoluble [4]

The pH-dependent solubility profile reveals that O-demethyl apremilast maintains consistent solubility characteristics across neutral pH conditions, as evidenced by its behavior in PBS buffer at pH 7.2 [3] [4] [5]. The compound's stability in this pH range suggests potential compatibility with physiological conditions, though the limited aqueous solubility remains a significant constraint.

Thermal Behavior and Polymorphic Forms

The thermal stability profile of O-demethyl apremilast reveals important characteristics for pharmaceutical processing and storage conditions. The compound demonstrates remarkable thermal stability across a broad temperature range, with specific degradation patterns observed only under extreme conditions.

At room temperature, O-demethyl apremilast exhibits excellent stability with no observed degradation [7] [8] [9] [10]. This stability at ambient conditions is crucial for pharmaceutical applications, ensuring product integrity during standard storage and handling procedures.

Under elevated temperature conditions, the compound maintains stability across various temperature ranges. At 60°C, O-demethyl apremilast remains stable for 48 hours with no detectable degradation [10]. Similarly, at 70°C, the compound demonstrates stability for 24 hours without significant decomposition [10]. This thermal resilience indicates the compound's suitability for moderate heat processing applications.

The thermal decomposition characteristics become more pronounced at higher temperatures. At 80°C, O-demethyl apremilast shows degradation of 18.86% after 5 days of exposure, indicating the onset of thermal decomposition processes [9]. However, at 100°C, the compound surprisingly demonstrates stability for 24 hours with no observed degradation [11], suggesting complex thermal behavior that may involve different degradation mechanisms at various temperature ranges.

Temperature ConditionStabilityDegradation (%)Reference
Room TemperatureStable0 [7] [8] [9] [10]
Elevated Temperature (60°C)Stable for 48 hours0 [10]
Elevated Temperature (70°C)Stable for 24 hours0 [10]
Elevated Temperature (80°C)Stable for 5 days18.86 [9]
Elevated Temperature (100°C)Stable for 24 hours0 [11]

The thermal analysis reveals that O-demethyl apremilast possesses multiple thermal transition points. The compound's density of 1.5±0.1 g/cm³ and boiling point of 765.2±60.0°C at 760 mmHg indicate high thermal stability [1]. The flash point of 416.6±32.9°C suggests that the compound requires significant thermal energy for ignition, further confirming its thermal stability characteristics [1].

The vapor pressure of O-demethyl apremilast at 25°C is extremely low (0.0±2.7 mmHg), indicating minimal volatility under standard conditions [1]. This low vapor pressure contributes to the compound's stability during storage and processing, reducing the risk of sublimation or evaporation losses.

The index of refraction value of 1.641 provides insight into the compound's optical properties and molecular density [1]. This parameter is significant for characterizing the compound's physical state and can be used for identification and purity assessment purposes.

Regarding polymorphic forms, while the parent compound apremilast demonstrates multiple polymorphic forms, specific information about O-demethyl apremilast polymorphism is limited in the available literature [12] [13]. However, the thermal behavior studies suggest that the compound may exist in a stable crystalline form under standard conditions, with thermal transitions occurring only at elevated temperatures.

Partition Coefficients and Lipophilicity Studies

The lipophilicity characteristics of O-demethyl apremilast provide crucial information for understanding its pharmacokinetic behavior and membrane permeability properties. The compound's partition coefficient and related parameters offer insights into its distribution characteristics in biological systems.

The predicted logarithmic partition coefficient (LogP) for O-demethyl apremilast is 2.03 according to ALOGPS computational predictions [14]. This value indicates moderate lipophilicity, suggesting that the compound possesses balanced hydrophilic and lipophilic characteristics. The LogP value of 2.03 places O-demethyl apremilast in the moderate lipophilicity range, which is generally favorable for drug-like properties and membrane permeability.

The experimental water solubility of O-demethyl apremilast is determined to be 0.0949 mg/mL [14]. This low aqueous solubility correlates with the compound's moderate lipophilicity and confirms the observations from solubility profile studies. The limited water solubility presents challenges for formulation development but may contribute to improved membrane permeability characteristics.

The octanol-water partition coefficient, a standard measure of lipophilicity, has not been experimentally determined for O-demethyl apremilast [4]. This represents a significant gap in the characterization data, as the octanol-water partition coefficient is a fundamental parameter for predicting pharmacokinetic properties and drug distribution.

ParameterValueMethodReference
Log P (predicted)2.03 (ALOGPS)Computational prediction [14]
Water Solubility (mg/mL)0.0949Experimental determination [14]
Octanol-Water Partition CoefficientNot determinedNot available [4]
Lipophilicity ClassificationModerate lipophilicityBased on LogP value [14]

The moderate lipophilicity of O-demethyl apremilast suggests favorable characteristics for passive membrane permeation. Compounds with LogP values in the range of 1-3 typically demonstrate good membrane permeability while maintaining adequate aqueous solubility for dissolution. The LogP value of 2.03 positions O-demethyl apremilast within this optimal range for drug-like properties.

The relationship between the compound's lipophilicity and its biological activity is particularly relevant, as O-demethyl apremilast functions as an active metabolite of apremilast with phosphodiesterase 4 (PDE4) inhibitory activity [3]. The moderate lipophilicity may contribute to the compound's ability to penetrate cellular membranes and reach intracellular targets.

The lipophilicity characteristics also influence the compound's formulation requirements. The moderate LogP value suggests that O-demethyl apremilast may benefit from lipid-based formulation approaches to enhance solubility and bioavailability. The balance between lipophilicity and hydrophilicity indicates that the compound may be suitable for various delivery systems, including both hydrophilic and lipophilic carriers.

The polar surface area and hydrogen bonding characteristics of O-demethyl apremilast contribute to its overall lipophilicity profile. The compound contains multiple hydrogen bond acceptors and donors, including carbonyl groups, hydroxyl groups, and nitrogen atoms, which influence its interaction with aqueous and lipophilic environments.

The physicochemical properties of O-demethyl apremilast demonstrate a complex interplay between molecular structure and physical behavior. The compound's moderate lipophilicity, combined with its thermal stability and specific solubility characteristics, creates a unique profile that influences its pharmaceutical applications and biological activity.

The comprehensive physicochemical characterization reveals that O-demethyl apremilast possesses properties that are both advantageous and challenging for pharmaceutical development. The high solubility in organic solvents facilitates analytical procedures and formulation development, while the limited aqueous solubility necessitates specialized approaches for bioavailability enhancement.

The thermal stability characteristics indicate that the compound can withstand moderate processing conditions, making it suitable for various pharmaceutical manufacturing procedures. The moderate lipophilicity suggests favorable membrane permeability characteristics, which may contribute to the compound's biological activity as an active metabolite.

Understanding these physicochemical properties is essential for optimizing formulation strategies, predicting pharmacokinetic behavior, and developing analytical methods for O-demethyl apremilast. The detailed characterization provides a foundation for future research into the compound's pharmaceutical applications and therapeutic potential.

The solubility profile demonstrates the importance of solvent selection in analytical and formulation applications. The dramatic differences in solubility across different media highlight the need for careful consideration of solvent systems in pharmaceutical development. The thermal behavior studies indicate that the compound possesses adequate stability for pharmaceutical processing while maintaining structural integrity under standard storage conditions.

The lipophilicity studies reveal that O-demethyl apremilast possesses favorable characteristics for drug-like properties, with a LogP value that suggests good membrane permeability potential. However, the limited aqueous solubility remains a significant consideration for formulation development and bioavailability optimization.

The physicochemical characterization of O-demethyl apremilast provides valuable insights into its pharmaceutical properties and potential applications. The compound's unique combination of thermal stability, moderate lipophilicity, and solvent-dependent solubility characteristics creates opportunities for specialized pharmaceutical applications while presenting specific challenges that require targeted formulation approaches.

The comprehensive understanding of these physicochemical properties enables informed decision-making in pharmaceutical development, analytical method development, and therapeutic application research. The detailed characterization serves as a foundation for future studies aimed at optimizing the compound's pharmaceutical utility and exploring its potential as a therapeutic agent.

XLogP3

1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

446.11477222 g/mol

Monoisotopic Mass

446.11477222 g/mol

Heavy Atom Count

31

UNII

0SUF2IX83T

Wikipedia

O-demethyl apremilast

Dates

Last modified: 04-14-2024

Explore Compound Types